

"3-Chloro-5-fluorophenetole" CAS number 289039-42-5

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Compound of Interest

Compound Name: 3-Chloro-5-fluorophenetole

Cat. No.: B1586979

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An In-depth Technical Guide to **3-Chloro-5-fluorophenetole** (CAS No. 289039-42-5) for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist Foreword: Navigating the Synthesis and Application of a Niche Halogenated Aromatic Ether

Welcome to a comprehensive technical exploration of **3-Chloro-5-fluorophenetole**. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that the journey of a molecule from a laboratory curiosity to a cornerstone of innovation is paved with detailed, actionable intelligence. In the realm of pharmaceutical and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and reactivity profiles offer a rich canvas for molecular design. **3-Chloro-5-fluorophenetole**, while not a household name in the chemical catalog, represents a class of specifically substituted phenetoles that hold potential in the synthesis of complex molecular architectures.

This document eschews a rigid, templated format. Instead, it is structured to mirror the logical workflow of a synthetic chemist: understanding the precursor, mastering its transformation into the target molecule, characterizing the product, and exploring its potential reactivity and applications. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in sound

chemical principles. Every key claim and protocol is substantiated with citations to authoritative sources, providing a solid foundation for your research endeavors.

Section 1: The Precursor—A Profile of 3-Chloro-5-fluorophenol

The journey to **3-Chloro-5-fluorophenol** begins with its immediate precursor, 3-Chloro-5-fluorophenol (CAS No. 202982-70-5). A thorough understanding of this starting material is paramount for a successful synthesis.

Physicochemical Properties of 3-Chloro-5-fluorophenol

A summary of the key properties of this essential starting material is presented in the table below.

Property	Value	Source(s)
CAS Number	202982-70-5	[1]
Molecular Formula	C ₆ H ₄ ClFO	[1]
Molecular Weight	146.54 g/mol	[1]
Appearance	Clear colorless to pale yellow liquid	[2]
Purity	≥97.5% (GC)	
Refractive Index	1.5345-1.5385 @ 20°C	

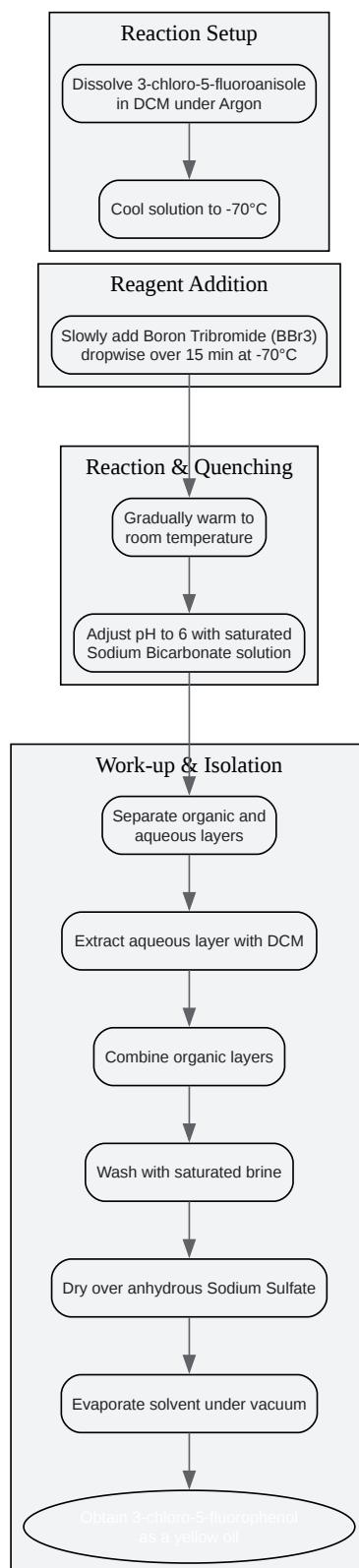
Synthesis of 3-Chloro-5-fluorophenol

The reliable acquisition of the precursor is the first critical step. A common laboratory-scale synthesis involves the demethylation of 3-chloro-5-fluoroanisole.

Experimental Protocol: Demethylation of 3-Chloro-5-fluoroanisole

This protocol is adapted from established procedures for aryl methyl ether cleavage.[\[2\]](#)

Workflow Diagram:

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Caption: Workflow for the synthesis of 3-chloro-5-fluorophenol.

Step-by-Step Methodology:

- Reaction Setup: In a flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 3-chloro-5-fluoroanisole (10 g, 62 mmol) in dichloromethane (50 mL).[2]
- Cooling: Cool the solution to -70°C using a dry ice/acetone bath.[2]
- Reagent Addition: While maintaining the temperature at -70°C and stirring vigorously, slowly add boron tribromide (11.8 mL, 124 mmol) dropwise over a period of 15 minutes.[2]
- Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[2]
- Quenching: Carefully adjust the pH of the mixture to 6 with a saturated aqueous solution of sodium bicarbonate.
- Work-up: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (50 mL each).[2]
- Isolation: Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]
- Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield 3-chloro-5-fluorophenol as a yellow oil (yield: ~8 g, 88%).[2]

Spectroscopic Characterization of 3-Chloro-5-fluorophenol

The identity and purity of the precursor should be confirmed by spectroscopic methods.

- ^1H NMR (DMSO- d_6): δ 10.36 (s, 1H, -OH), 6.73-6.79 (m, 1H, Ar-H), 6.64-6.68 (m, 1H, Ar-H), 6.53-6.59 (m, 1H, Ar-H).[2]
- IR and MS: Spectroscopic data for 3-chloro-5-fluorophenol is available in public databases for comparison.

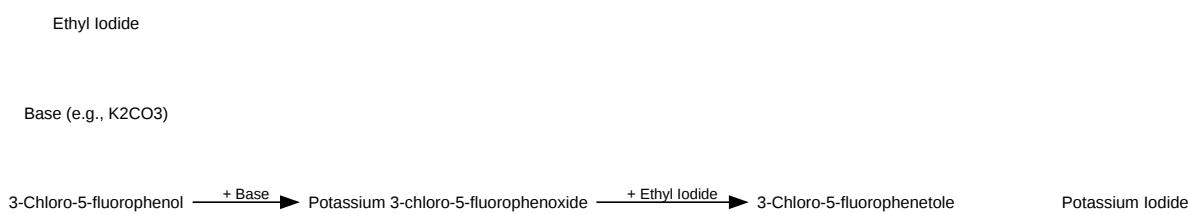
Section 2: Synthesis of 3-Chloro-5-fluorophenol

With a well-characterized precursor in hand, we can proceed to the synthesis of the target molecule. The most direct and efficient method is the Williamson ether synthesis.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an S_N2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic alkyl halide. For the synthesis of **3-Chloro-5-fluorophenetole**, the phenoxide of 3-chloro-5-fluorophenol will be reacted with an ethylating agent.

Reaction Scheme:



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Caption: Williamson ether synthesis of **3-Chloro-5-fluorophenetole**.

Detailed Experimental Protocol

This protocol is a generalized procedure for the Williamson ether synthesis of aryl ethers and should be optimized for specific laboratory conditions.

Step-by-Step Methodology:

- Reaction Setup: To a solution of 3-chloro-5-fluorophenol (e.g., 5.0 g, 34.1 mmol) in a polar aprotic solvent such as acetone or DMF (100 mL), add a suitable base. Anhydrous potassium carbonate (e.g., 7.0 g, 50.8 mmol) is a common and effective choice.

- Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium phenoxide.
- Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide or ethyl bromide (e.g., 3.2 mL, 40.9 mmol), to the reaction mixture.
- Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **3-Chloro-5-fluorophenetole**.

Section 3: Physicochemical and Spectroscopic Profile of **3-Chloro-5-fluorophenetole**

As direct experimental data for **3-Chloro-5-fluorophenetole** is not widely published, this section provides key identifiers and predicted spectroscopic data based on the known effects of its constituent functional groups.

Core Properties

Property	Value	Source(s)
CAS Number	289039-42-5	
Molecular Formula	C ₈ H ₈ ClFO	
Molecular Weight	174.60 g/mol	
Predicted Boiling Point	~200-220 °C (at 760 mmHg)	Predicted
Predicted Density	~1.25-1.35 g/cm ³	Predicted

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on analogous structures and established principles of NMR and IR spectroscopy. These should be used as a guide for characterization.

3.2.1. Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

- δ 6.7-6.9 ppm (m, 3H, Ar-H): The three aromatic protons will appear as complex multiplets due to splitting by each other and by the fluorine atom.
- δ 4.0-4.1 ppm (q, 2H, -OCH₂CH₃): The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons.
- δ 1.4-1.5 ppm (t, 3H, -OCH₂CH₃): The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

3.2.2. Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

- δ ~160-165 ppm (d, C-O): The carbon attached to the oxygen will be downfield and show coupling with the fluorine atom.
- δ ~140-145 ppm (d, C-F): The carbon directly bonded to fluorine will exhibit a large coupling constant.
- δ ~135-140 ppm (s, C-Cl): The carbon bonded to chlorine.
- δ ~100-115 ppm (m, other Ar-C): The remaining aromatic carbons.

- $\delta \sim 64$ ppm (s, $-\text{OCH}_2\text{CH}_3$): The methylene carbon of the ethyl group.
- $\delta \sim 15$ ppm (s, $-\text{OCH}_2\text{CH}_3$): The methyl carbon of the ethyl group.

3.2.3. Predicted Mass Spectrum (EI)

- M^+ at m/z 174/176: The molecular ion peak should show a characteristic 3:1 isotopic pattern for the presence of one chlorine atom.
- Key Fragmentation Pattern: Loss of the ethyl group (-29) to give a fragment at m/z 145/147.

3.2.4. Predicted Infrared (IR) Spectrum

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: C-H stretching of the aromatic ring.
- $\sim 2980\text{-}2850\text{ cm}^{-1}$: C-H stretching of the ethyl group.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C stretching of the aromatic ring.
- $\sim 1250\text{ cm}^{-1}$: Asymmetric C-O-C stretching of the aryl ether.
- $\sim 1050\text{ cm}^{-1}$: Symmetric C-O-C stretching.
- $\sim 1100\text{-}1000\text{ cm}^{-1}$: C-F stretching.
- $\sim 800\text{-}600\text{ cm}^{-1}$: C-Cl stretching.

Section 4: Reactivity and Synthetic Utility

The synthetic potential of **3-Chloro-5-fluorophenetole** is primarily dictated by the interplay of its three key functional features: the activated aromatic ring, the chlorine substituent, and the ethoxy group.

Electrophilic Aromatic Substitution

The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the deactivating inductive effects of the chlorine and fluorine atoms will temper this reactivity. The directing effects of the substituents are as follows:

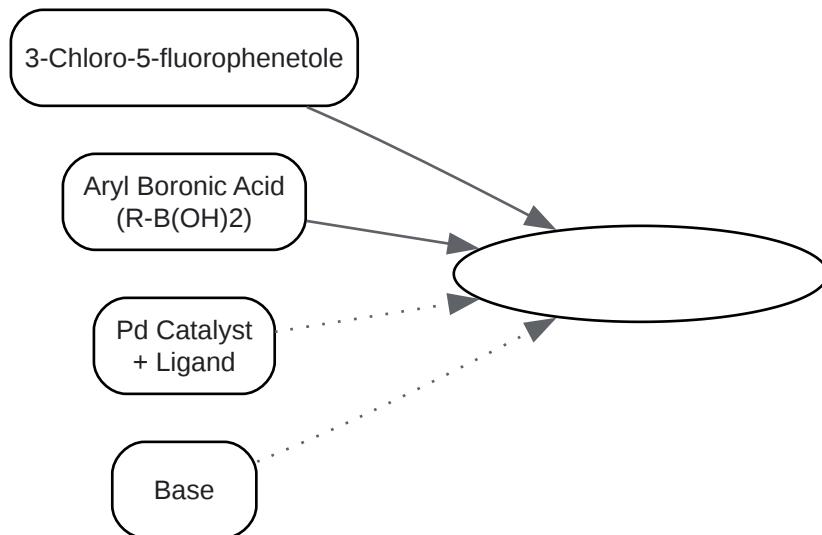
- $-\text{OCH}_2\text{CH}_3$: Ortho, para-directing (positions 2, 4, and 6)
- $-\text{Cl}$: Ortho, para-directing (positions 1, 2, 4, 5, and 6 relative to its own position)
- $-\text{F}$: Ortho, para-directing (positions 1, 2, 3, 4, and 6 relative to its own position)

The interplay of these directing effects will likely lead to substitution at the C2 and C6 positions, with potential for some substitution at C4, though this position is sterically more hindered.

Cross-Coupling Reactions

The C-Cl bond on the aromatic ring is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are fundamental in modern drug discovery for the formation of C-C, C-N, and C-O bonds. The presence of the fluorine and ethoxy groups can influence the electronic properties of the C-Cl bond and may require specific ligand and catalyst systems for optimal reactivity.

Conceptual Workflow for a Suzuki Coupling Reaction:



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Caption: A conceptual Suzuki cross-coupling reaction.

Section 5: Potential Applications in Drug Discovery and Development

Halogenated aromatic ethers are prevalent motifs in many biologically active molecules. The specific substitution pattern of **3-Chloro-5-fluorophenetole** makes it a potentially valuable intermediate for the synthesis of novel therapeutic agents.

- **Scaffold for Novel Compounds:** It can serve as a core scaffold onto which other functional groups are introduced via the reactions described above, allowing for the rapid generation of libraries of related compounds for screening.
- **Modulation of Physicochemical Properties:** The presence of chlorine and fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Chloro-5-fluorophenetole** is not widely available, it should be handled with the care appropriate for a halogenated aromatic compound. The precursor, 3-Chloro-5-fluorophenol, is known to be harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage. It is reasonable to assume that the phenetole derivative may have similar, though potentially less acute, hazards.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

3-Chloro-5-fluorophenetole is a specialized chemical intermediate with potential applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While detailed experimental data on the compound itself is limited in the public domain, its synthesis can be reliably achieved through the Williamson ether synthesis starting from the well-characterized precursor, 3-chloro-5-fluorophenol. This guide provides a robust framework

for its preparation, characterization, and a scientifically grounded perspective on its reactivity and potential utility. As with any niche chemical, further in-house experimental work to confirm the predicted properties and optimize reaction conditions is highly recommended.

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References

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- To cite this document: BenchChem. ["3-Chloro-5-fluorophenetole" CAS number 289039-42-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586979#3-chloro-5-fluorophenetole-cas-number-289039-42-5>

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